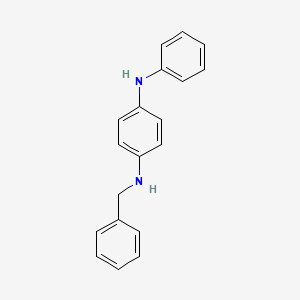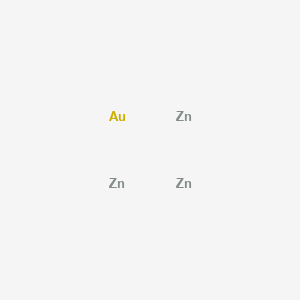
Gold;ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold and zinc are two distinct elements with unique properties and applications. Gold, a dense, lustrous yellow precious metal, is known for its durability, malleability, and resistance to corrosion . Zinc, on the other hand, is a low-melting metal essential to life and widely used in various industries . When combined, gold and zinc form compounds that exhibit interesting chemical and physical properties, making them valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of gold-zinc compounds often involves organozinc chemistry, where organozinc compounds are synthesized by heating zinc metal with organic halides . For instance, diethylzinc can be prepared by heating ethyl iodide with zinc metal . Another method involves the chemical vapor deposition (CVD) technique, where zinc oxide nanorods are decorated with gold nanoparticles .
Industrial Production Methods: Industrial production of gold-zinc compounds may involve the use of polymer-stabilized nanoheterodimer structures. A one-pot method can be used to obtain colloidal nanohybrid structures of gold and zinc oxide, stabilized by copolymers of maleic acid . This method ensures the stability and uniformity of the produced compounds.
化学反応の分析
Types of Reactions: Gold-zinc compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Organozinc compounds, for example, are less reactive than other organometallic reagents but can still participate in reactions with electrophilic reagents in the presence of transition metal catalysts .
Common Reagents and Conditions: Common reagents used in reactions involving gold-zinc compounds include halides, acids, and bases. For instance, zinc iodide reacts with sodium hydroxide to form zinc hydroxide and sodium iodide . The reaction conditions often involve controlled environments to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving gold-zinc compounds depend on the specific reagents and conditions used. For example, the reaction of zinc iodide with sodium hydroxide produces zinc hydroxide and sodium iodide .
科学的研究の応用
Gold-zinc compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, gold-zinc compounds are explored for their antimicrobial properties and potential use in drug delivery systems . In industry, these compounds are used in the production of nanomaterials with enhanced properties, such as improved gas-sensing performance .
作用機序
The mechanism of action of gold-zinc compounds involves their interaction with molecular targets and pathways. For instance, gold compounds exhibit anticancer activities by targeting thioredoxin reductase (TrxR) and other thiol-rich proteins, triggering cell death via reactive oxygen species (ROS) . Zinc compounds, on the other hand, interact with various enzymes and proteins, influencing metabolic processes .
類似化合物との比較
Gold-zinc compounds can be compared with other similar compounds, such as gold(III) complexes and organozinc compounds. Gold(III) complexes are known for their anticancer properties and structural similarity to platinum(II) complexes . Organozinc compounds, while less reactive, are valuable in organic synthesis due to their stability and unique reactivity . The uniqueness of gold-zinc compounds lies in their combined properties, offering a balance of reactivity and stability that is advantageous in various applications.
List of Similar Compounds:- Gold(III) complexes
- Organozinc compounds
- Platinum(II) complexes
- Copper-zinc compounds
特性
CAS番号 |
11089-97-7 |
|---|---|
分子式 |
AuZn3 |
分子量 |
393.1 g/mol |
IUPAC名 |
gold;zinc |
InChI |
InChI=1S/Au.3Zn |
InChIキー |
BVBLISBCXBGMBO-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Zn].[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


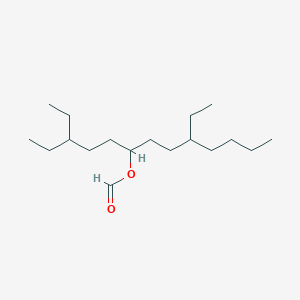


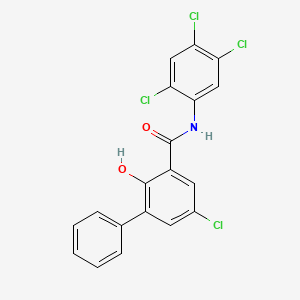
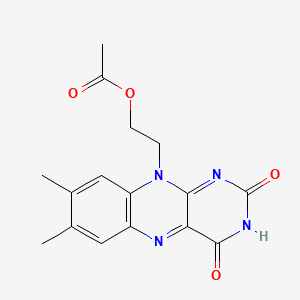

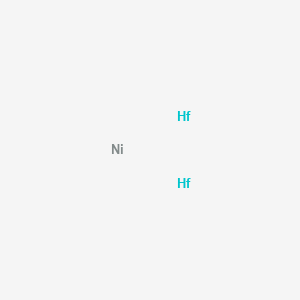
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
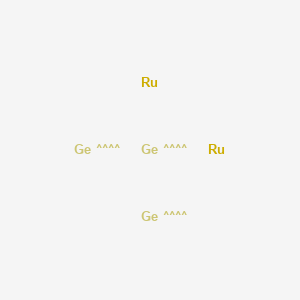
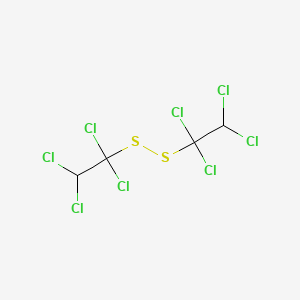
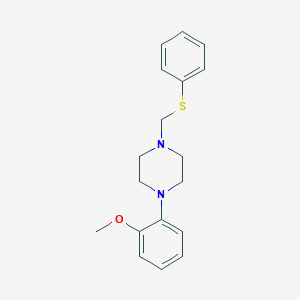
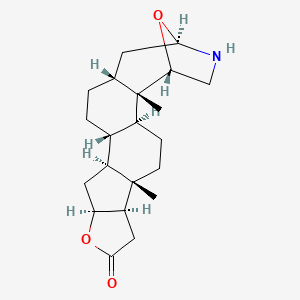
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
